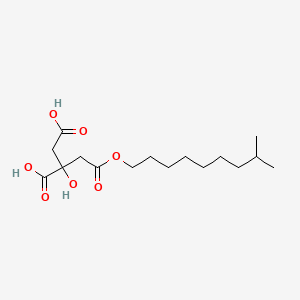
Isodecyl citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isodecyl citrate is an ester derivative of citric acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties. It is often used as a plasticizer, emulsifier, and in other specialized chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isodecyl citrate typically involves the esterification of citric acid with isodecyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Citric Acid+Isodecyl AlcoholAcid Catalyst1,2,3-Propanetricarboxylic acid, 2-hydroxy-, isodecyl ester+Water
Industrial Production Methods
In industrial settings, the production of this ester is carried out in large reactors where citric acid and isodecyl alcohol are mixed in the presence of an acid catalyst. The mixture is heated to a temperature of around 150-200°C under reflux conditions. The water formed during the reaction is continuously removed to drive the reaction to completion. After the reaction, the product is purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Isodecyl citrate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to citric acid and isodecyl alcohol in the presence of a strong acid or base.
Transesterification: The ester can react with other alcohols to form different esters.
Oxidation: The ester can be oxidized under specific conditions to form various oxidation products.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Transesterification: Other alcohols in the presence of a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Citric acid and isodecyl alcohol.
Transesterification: New esters and isodecyl alcohol.
Oxidation: Various oxidation products depending on the conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Isodecyl citrate has several applications in scientific research and industry:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Employed in the formulation of biocompatible materials and as an emulsifier in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of cosmetics, personal care products, and as a stabilizer in food packaging materials.
Wirkmechanismus
The mechanism of action of Isodecyl citrate primarily involves its ability to interact with other molecules through ester bonds. In biological systems, it can act as an emulsifier, stabilizing mixtures of oil and water. Its molecular targets include various enzymes and proteins that interact with ester bonds, facilitating its role in drug delivery and other applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester
- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tripropyl ester
- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt, dihydrate
Uniqueness
Isodecyl citrate is unique due to its specific esterification with isodecyl alcohol, which imparts distinct physical and chemical properties. Compared to other esters of citric acid, it offers better plasticizing properties and biocompatibility, making it suitable for specialized applications in medicine and industry.
Eigenschaften
CAS-Nummer |
90605-17-7 |
|---|---|
Molekularformel |
C16H28O7 |
Molekulargewicht |
332.39 g/mol |
IUPAC-Name |
2-hydroxy-2-[2-(8-methylnonoxy)-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C16H28O7/c1-12(2)8-6-4-3-5-7-9-23-14(19)11-16(22,15(20)21)10-13(17)18/h12,22H,3-11H2,1-2H3,(H,17,18)(H,20,21) |
InChI-Schlüssel |
BYZJEUMAMGGQNP-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCOC(=O)CC(CC(=O)O)(C(=O)O)O |
Kanonische SMILES |
CC(C)CCCCCCCOC(=O)CC(CC(=O)O)(C(=O)O)O |
Key on ui other cas no. |
90605-17-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















